Cas no 74163-84-1 (8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel-)

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel- structure
74163-84-1 structure
Productnaam:8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel-
CAS-nummer:74163-84-1
MF:C16H21NO2
MW:259.3434445858
CID:567008
PubChem ID:10083915

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel-
    • methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate
    • Β-CPT
    • (±)-WIN 35065
    • Troparil
    • Win 35065
    • (1R,2S,3S,5S)-rel-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
    • SBH684Y4X1
    • methyl (1S,2R,3R,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • 2-beta-Methoxycarbonyl-3-beta-phenyltropane
    • 8-AZABICYCLO(3.2.1)OCTANE-2-CARBOXYLIC ACID, 8-METHYL-3-PHENYL-, METHYL ESTER, (1R,2S,3S,5S)-REL-
    • TROPARIL, (+/-)-
    • (+/-)-WIN 35065
    • DTXSID901336295
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-phenyl-, methyl ester, (exo,exo)-
    • WIN-35065, 1S-(exo,exo)-
    • UNII-11M96D7J17
    • WIN-35065-3
    • 11M96D7J17
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-phenyl-, methyl ester, (1S,2R,3R,5R)-
    • Troparil, (+)-
    • (exo,exo)-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester
    • WIN-35065, (EXO,EXO)-
    • 74163-84-1
    • UNII-SBH684Y4X1
    • 50583-05-6
    • rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-phenyl-, methyl ester, (1S-(exo,exo))-
    • Inchi: InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m1/s1
    • InChI-sleutel: OMBOXYLBBHNWHL-CBBWQLFWSA-N
    • LACHT: CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Berekende eigenschappen

  • Exacte massa: 259.157
  • Monoisotopische massa: 259.157
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 338
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.5A^2
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 350.2±42.0 ºC (760 Torr),
  • Vlampunt: 121.3±18.8 ºC,
  • Brekindex: 1.54
  • Oplosbaarheid: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 144.60000
  • LogboekP: 0.24120

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel- Beveiligingsinformatie

  • Opslagvoorwaarde:−20°C
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